molecular formula C14H8ClNO3 B6405384 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261912-71-3

4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6405384
CAS RN: 1261912-71-3
M. Wt: 273.67 g/mol
InChI Key: QWJQRUFNTUXWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% (4-CPA-95) is a versatile compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 271.65 g/mol and a melting point of 166-167°C. 4-CPA-95 has been widely used in various research fields, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% has been widely used in various scientific research fields. It has been used for the synthesis of drugs and is a key intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-inflammatory drugs. It has also been used in biochemical research, as it is a potent inhibitor of the enzyme cytochrome P450. It has been used in physiological research, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a key role in the regulation of neurotransmission.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. It is also believed to act by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it is a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been found to have a number of anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. In addition, it is relatively stable and has a wide range of applications in scientific research. However, there are also a number of limitations to its use in laboratory experiments. It is a potent inhibitor of cytochrome P450 and acetylcholinesterase, and as such, its use in experiments involving these enzymes should be done with caution. In addition, it has a number of anti-inflammatory and anti-bacterial effects, which may interfere with the results of certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% in scientific research. It has been shown to have a number of anti-inflammatory and anti-bacterial effects, and further research into these effects could lead to the development of new drugs and treatments. In addition, further research into its mechanism of action could lead to a better understanding of the role of cytochrome P450 and acetylcholinesterase in drug metabolism and neurotransmission. Finally, further research into the synthesis of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% could lead to the development of more efficient and cost-effective methods.

Synthesis Methods

4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid, 95% can be synthesized using a variety of methods, such as direct synthesis, oxidation, and condensation. The direct synthesis method involves the reaction of 4-chloro-3-cyanophenol and 3-hydroxybenzoic acid in the presence of a base. The oxidation method involves the oxidation of 4-chloro-3-cyanophenol with hydrogen peroxide. The condensation method involves the reaction of 4-chloro-3-cyanophenol and 3-hydroxybenzoic acid in the presence of an acid.

properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-12-4-2-8(5-10(12)7-16)11-3-1-9(14(18)19)6-13(11)17/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJQRUFNTUXWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690764
Record name 4'-Chloro-3'-cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-71-3
Record name 4'-Chloro-3'-cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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